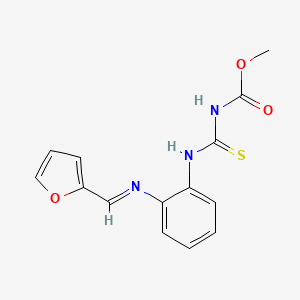![molecular formula C9H13N3O B14629681 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile CAS No. 55818-22-9](/img/structure/B14629681.png)
5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the penta-2,4-dienenitrile backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of the dimethylamino group: This step might involve nucleophilic substitution reactions using dimethylamine.
Formation of the methoxyimino group: This could be accomplished through the reaction of the corresponding aldehyde with methoxyamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Dimethylamino)-2-[(hydroxyimino)methyl]penta-2,4-dienenitrile
- 5-(Dimethylamino)-2-[(ethoxyimino)methyl]penta-2,4-dienenitrile
Uniqueness
5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile is unique due to the presence of the methoxyimino group, which can impart different reactivity and properties compared to similar compounds with hydroxyimino or ethoxyimino groups.
Eigenschaften
CAS-Nummer |
55818-22-9 |
|---|---|
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-(methoxyiminomethyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C9H13N3O/c1-12(2)6-4-5-9(7-10)8-11-13-3/h4-6,8H,1-3H3 |
InChI-Schlüssel |
SBAZMUKGUFPJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC=C(C=NOC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


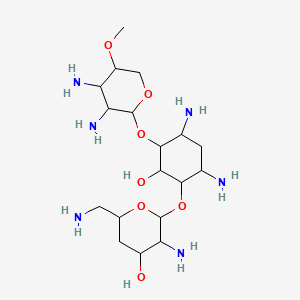
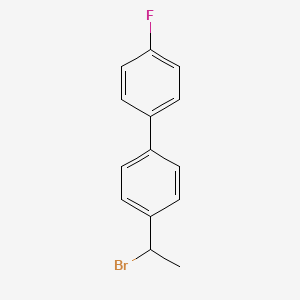
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)

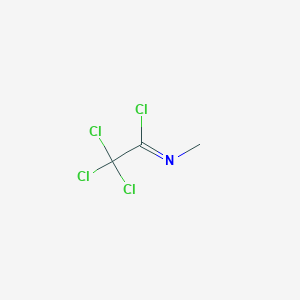
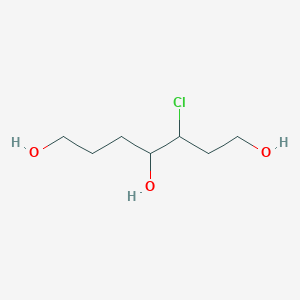
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)


![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

